

# Technical Guide: Spectroscopic Characterization & Synthesis of tert-Butyl Methioninate

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## Compound of Interest

Compound Name: *tert-Butyl D-methioninate*

*hydrochloride*

CAS No.: 1356447-69-2

Cat. No.: B592766

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## Executive Summary & Chemical Identity[1]

In the landscape of peptide therapeutics, L-Methionine tert-butyl ester (H-Met-OtBu) serves as a critical building block. Its primary utility lies in orthogonal protection: the tert-butyl ester is acid-labile (removed by TFA) but stable to basic conditions (piperidine) and hydrogenolysis. This allows for the selective manipulation of the N-terminus (e.g., Fmoc chemistry) or side-chain modifications without disturbing the C-terminal protection.

This guide focuses on the hydrochloride salt (HCl) form, as the free base is prone to diketopiperazine formation and oxidative degradation of the thioether side chain.

## Compound Specifications

Property	Value
Chemical Name	L-Methionine tert-butyl ester hydrochloride
CAS Number	91183-71-0
Molecular Formula	
Molecular Weight	241.78 g/mol (Salt); 205.32 g/mol (Free Base)
Appearance	White to off-white crystalline powder
Solubility	Soluble in water, methanol, DMSO; slightly soluble in DCM. <sup>[1][2][3]</sup>

## Synthesis Protocol: The Perchloric Acid Route

While industrial scales utilize isobutylene gas in autoclaves, the tert-butyl acetate/perchloric acid method is the preferred bench-scale protocol due to safety and equipment accessibility.

### Safety Warning

- Perchloric Acid ( ): Potentially explosive in contact with organics. Use a blast shield.
- tert-Butyl Acetate: Flammable.

### Step-by-Step Methodology

- Activation: Suspend L-Methionine (1.0 eq) in tert-butyl acetate (20 vol). The large excess acts as both reagent and solvent.
- Catalysis: Cautiously add 70% (1.1 eq) dropwise at 0°C.
  - Mechanism:<sup>[1]</sup> Protonation of the carbonyl activates the ester for transesterification.
- Reaction: Warm to room temperature (20–25°C) and stir for 18–24 hours. A clear solution indicates consumption of the zwitterionic starting material.

- Quench & Workup:
  - Cool to 0°C. Extract with 0.5 M HCl (aqueous) to pull the product into the aqueous phase (removes unreacted t-butyl acetate).
  - Basify the aqueous layer with  
  
to pH 9.
  - Rapidly extract the free base into Ethyl Acetate (EtOAc).
- Salt Formation (Critical Step):
  - Dry the EtOAc layer over  
  
. Filter.
  - Cool to 0°C and introduce HCl (gas) or 4M HCl in Dioxane (1.1 eq).
  - The hydrochloride salt precipitates immediately. Filter and wash with cold  
  
.

## Spectroscopic Characterization

The following data represents the HCl salt in DMSO-

. Chemical shifts may vary slightly (  
0.05 ppm) depending on concentration and water content.

### A. Nuclear Magnetic Resonance (NMR)

H NMR Data (400 MHz, DMSO-

)

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.65	Broad Singlet	3H		Ammonium protons; confirms salt formation.
3.98	Triplet (Hz)	1H	-CH	Deshielded by adjacent electron-withdrawing ester and ammonium.
2.55 – 2.65	Multiplet	2H	-CH	Adjacent to Sulfur.
2.09	Singlet	3H	S-CH	Diagnostic Peak. Sharp singlet characteristic of Met side chain.
2.00 – 2.15	Multiplet	2H	-CH	Overlaps slightly with S-Me peak.
1.46	Singlet	9H		Key Quality Check. Integration must be 3x the S-Me peak.

C NMR Data (100 MHz, DMSO-

)

Shift (ppm)	Assignment	Note
168.5	C=O (Ester)	Carbonyl carbon.
82.8	C-O (Quaternary)	The tert-butyl quaternary carbon.
51.6	-CH	Alpha carbon.
29.2	-CH	Side chain methylene.
28.6	-CH	Side chain methylene.
27.6	C(CH <sub>3</sub> ) <sub>3</sub>	tert-butyl methyl groups (intense peak).
14.6	S-CH <sub>3</sub>	Terminal methyl thioether.

## B. Infrared Spectroscopy (FT-IR)

Data collected via ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber ( )	Vibration Mode	Significance
2800 – 3100	N-H Stretch (Broad)	Characteristic of ammonium salts ( ).
2975	C-H Stretch ( )	Alkyl C-H from the tert-butyl group.[4]
1735 – 1745	C=O Stretch	Primary ID. Strong ester carbonyl band. Higher frequency due to ester strain.
1230	C-O-C Stretch	Ester linkage.

## C. Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive Electrospray (+ESI)
- Molecular Ion
  - : Observed at 206.1 m/z (Calculated for : 206.12).
- Fragmentation:
  - m/z 150: Loss of isobutylene ( ). Characteristic of tert-butyl esters.
  - m/z 133: Loss of tert-butoxy radical (rare in ESI, common in EI).

## D. Optical Rotation

Specific rotation is the primary test for enantiomeric purity (checking for racemization during acid catalysis).

- Specification:
- Conditions:  
in DMF (Dimethylformamide).
- Note: Values in water are unreliable due to hydrolysis risks during measurement.

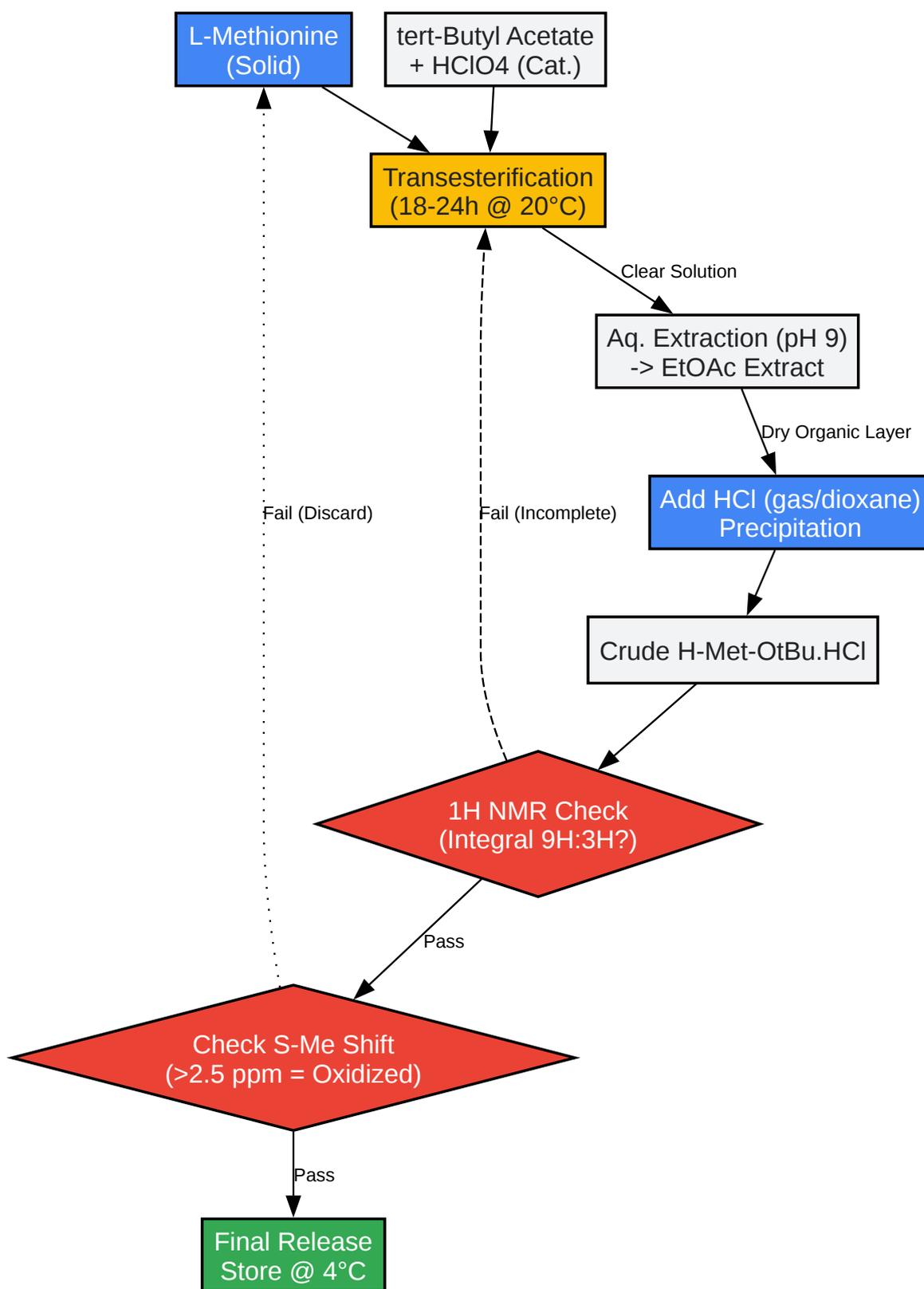
## Quality Control & Troubleshooting

### Common Impurities

- Methionine (Starting Material): Detectable by NMR (loss of 1.46 ppm singlet) or TLC (ninhydrin stain, lower than ester).
- Methionine Sulfoxide: Oxidation of the sulfur atom.
  - NMR Indicator: The S-Me singlet shifts downfield from 2.09 ppm to approx 2.60 ppm.
  - Prevention: Store under Argon/Nitrogen at 4°C.
- Diketopiperazine (DKP): Cyclic dimer formed if the free base is left in solution too long.
  - MS Indicator: Mass peak at

## Workflow Visualization

The following diagram illustrates the logical flow from synthesis to analytical release, highlighting critical "Stop/Go" decision points.



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Figure 1: Operational workflow for the synthesis and quality assurance of tert-butyl methioninate.

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## Sources

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